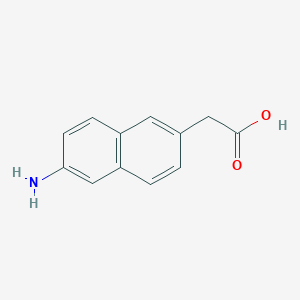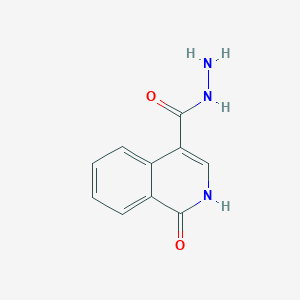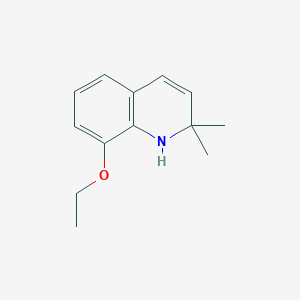
2-((1H-inden-3-yl)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-inden-3-yl)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring fused with an indene moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-inden-3-yl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1H-indene-3-carbaldehyde with tetrahydrofuran in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-((1H-inden-3-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in an organic solvent.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated indene rings.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((1H-inden-3-yl)methyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-((1H-inden-3-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-((1H-indol-3-yl)methyl)tetrahydrofuran: Similar structure but with an indole moiety instead of indene.
2-((1H-inden-3-yl)methyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
2-((1H-inden-3-yl)methyl)oxirane: Similar structure but with an oxirane ring instead of tetrahydrofuran.
Uniqueness: 2-((1H-inden-3-yl)methyl)tetrahydrofuran is unique due to the combination of the indene moiety and the tetrahydrofuran ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
671186-30-4 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(3H-inden-1-ylmethyl)oxolane |
InChI |
InChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2 |
Clave InChI |
IVNQTZFQUVBVSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC2=CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)
![1'H-Spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11899944.png)






![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)



